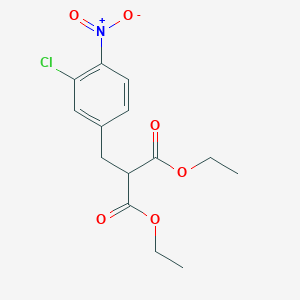

Diethyl (3-chloro-4-nitrophenyl)methylmalonate

Description

Diethyl (3-chloro-4-nitrophenyl)methylmalonate (CAS 26039-74-7) is a malonate ester derivative featuring a 3-chloro-4-nitrophenyl substituent and a methyl group attached to the central carbon of the malonate backbone. The compound is characterized by its electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, which confer distinct electronic and steric properties. It is synthesized as a white crystalline powder with 99% purity and is utilized in pharmaceutical intermediates, particularly for healing drugs . Its structural complexity and functional groups make it a valuable precursor in multicomponent reactions and cyclization processes.

Properties

IUPAC Name |

diethyl 2-[(3-chloro-4-nitrophenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c1-3-21-13(17)10(14(18)22-4-2)7-9-5-6-12(16(19)20)11(15)8-9/h5-6,8,10H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCWXTTXHCXPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180686 | |

| Record name | Diethyl (3-chloro-4-nitrophenyl)methylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26039-74-7 | |

| Record name | Diethyl (3-chloro-4-nitrophenyl)methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (3-chloro-4-nitrophenyl)methylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3-chloro-4-nitrophenyl)methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Reaction of Diethyl Malonate with 3-Chloro-4-nitrobenzyl Halides

The principal method to prepare diethyl (3-chloro-4-nitrophenyl)methylmalonate involves the nucleophilic substitution of diethyl malonate anion on 3-chloro-4-nitrobenzyl chloride or related halides. This reaction typically proceeds under basic conditions to deprotonate the malonate, generating a nucleophilic carbanion that attacks the electrophilic aromatic halide.

- Reagents: Diethyl malonate, 3-chloro-4-nitrobenzyl chloride, base (e.g., sodium ethoxide, potassium carbonate)

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are preferred to enhance nucleophilicity and solubilize reactants.

- Conditions: Reaction temperatures range from ambient to reflux (approximately 25°C to 130°C), often conducted under inert atmosphere (nitrogen) to prevent oxidation.

- Duration: Typically several hours (3–24 hours) depending on scale and temperature.

- A mixture of diethyl malonate and 3-chloro-4-nitrobenzyl chloride is dissolved in DMF.

- Sodium ethoxide or potassium carbonate is added portion-wise while maintaining temperature between 25°C and 30°C.

- The mixture is stirred under nitrogen for 3–6 hours.

- Upon completion, the reaction is quenched with water, and the product is extracted into organic solvents such as ethyl acetate.

- The organic layer is washed with aqueous sodium sulfate solutions to remove residual inorganic salts.

- Drying over anhydrous sodium sulfate and concentration under reduced pressure yields the crude product.

- Purification is achieved by recrystallization or chromatography to obtain pure this compound as a light yellow oil or crystalline solid.

Optimization of Reaction Conditions and Solvent Effects

- Dimethylformamide (DMF): Preferred for its high polarity and ability to dissolve both organic and inorganic reagents, facilitating efficient nucleophilic substitution.

- Dimethyl sulfoxide (DMSO) and Sulfolane: Alternative aprotic polar solvents that can be used to achieve similar or improved yields.

- Hexamethylphosphoramide (HMPA): Occasionally employed but less common due to toxicity concerns.

- Sodium ethoxide and potassium carbonate are commonly used bases.

- Stronger bases like sodium hydride or potassium tert-butoxide may be used in anhydrous conditions for higher reactivity but require careful handling.

- Reactions are often performed under nitrogen to avoid moisture and oxygen interference.

- Temperature control is crucial to prevent side reactions; typical ranges are 25°C to 130°C.

Industrial Scale Preparation and Purification

Industrial synthesis follows similar reaction schemes but emphasizes scale-up, yield optimization, and product purity.

- Continuous Flow Reactors: Used to maintain precise temperature and mixing, enhancing reproducibility and safety.

- Purification: Multi-step washing with diluted and saturated sodium sulfate solutions removes inorganic impurities.

- Final Product Isolation: Vacuum distillation or recrystallization from suitable solvents yields high-purity this compound with boiling points around 149°-151°C at ~0.02 mm Hg.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | Diethyl malonate, 3-chloro-4-nitrobenzyl chloride | Commercially available or synthesized |

| Base | Sodium ethoxide, potassium carbonate | Controls deprotonation and nucleophilicity |

| Solvent | DMF, DMSO, sulfolane | Polar aprotic solvents preferred |

| Temperature | 25°C to 130°C | Controlled to optimize yield and minimize side reactions |

| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |

| Reaction Time | 3 to 24 hours | Dependent on scale and temperature |

| Work-up | Water quench, extraction with ethyl acetate | Removes inorganic salts and impurities |

| Purification | Washing with sodium sulfate, drying, recrystallization | Yields pure product |

| Product Physical State | Light yellow oil or crystalline solid | Boiling point ~149°-151°C at 0.02 mm Hg |

Research Findings and Notes

- The reaction efficiency is highly dependent on the purity of starting materials and the control of moisture.

- Use of aprotic polar solvents significantly enhances nucleophilic substitution rates.

- The presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring activates the halide for substitution.

- Industrial methods focus on optimizing yield and minimizing by-products through controlled reaction parameters and advanced purification.

- The compound’s stability under reaction and storage conditions is generally good, but care must be taken to avoid reduction or hydrolysis unless desired.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-chloro-4-nitrophenyl)methylmalonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted malonates.

Reduction: Amino derivatives.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

Diethyl (3-chloro-4-nitrophenyl)methylmalonate can be synthesized through a nucleophilic substitution reaction involving diethyl malonate and 3-chloro-4-nitrobenzyl chloride. The reaction typically employs bases such as sodium ethoxide or potassium carbonate to facilitate the process. The overall reaction can be summarized as follows:

Chemical Reactions:

The compound is known for its participation in various chemical reactions:

- Nucleophilic Substitution: The chloro group allows for further substitution reactions.

- Reduction: The nitro group can be reduced to an amino group using catalysts like palladium.

- Hydrolysis: Ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Organic Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its derivatives are often utilized in the development of new synthetic methodologies and reactions.

Biological Studies

In biological research, this compound is employed to study enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways.

Medicinal Chemistry

The compound acts as a precursor in synthesizing pharmaceutical compounds. Notably, it has been linked to the production of anti-inflammatory agents, such as derivatives of 2-(3-chloro-4-aminophenyl)-2-propionic acid, which exhibit significant analgesic properties compared to traditional medications like aspirin .

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and dyes. Its chemical properties allow for modifications that enhance the efficacy of these products.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. This inhibition was attributed to its structural similarity to substrate molecules, allowing it to bind at active sites.

Case Study 2: Synthesis of Pharmaceuticals

Research highlighted its role in synthesizing new anti-inflammatory drugs. The compound's derivatives were shown to possess enhanced therapeutic effects while maintaining lower toxicity levels compared to existing treatments .

Data Tables

| Application Area | Description |

|---|---|

| Organic Chemistry | Intermediate for synthesizing complex organic molecules |

| Biological Research | Study of enzyme inhibition and protein interactions |

| Medicinal Chemistry | Precursor for anti-inflammatory pharmaceutical compounds |

| Industrial Use | Production of agrochemicals and dyes |

Mechanism of Action

The mechanism of action of diethyl (3-chloro-4-nitrophenyl)methylmalonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of diethyl (3-chloro-4-nitrophenyl)methylmalonate include:

Substituent Positional Effects :

- The 3-chloro-4-nitro configuration in the target compound creates a meta-para substitution pattern, enhancing electrophilicity at the aromatic ring compared to 4-chloro-2-nitro isomers (e.g., ). This influences regioselectivity in nucleophilic aromatic substitution (SNAr) reactions .

- Methoxy groups (e.g., ) increase electron density on the aromatic ring, reducing reactivity in SNAr but improving stability against reduction .

Physicochemical Properties

- Lipophilicity : Diethyl esters (target compound) exhibit higher lipophilicity than dimethyl analogues (e.g., ), enhancing membrane permeability in drug delivery .

- Melting Points : Bulkier esters (e.g., di-t-butyl in ) have higher melting points due to increased crystallinity, whereas diethyl derivatives balance solubility and stability .

- Acidity of α-Hydrogens : The electron-withdrawing nitro and chloro groups lower the pKa of α-hydrogens, facilitating deprotonation in base-mediated reactions (e.g., cyclizations) .

Regulatory and Industrial Considerations

- GMP Compliance : The target compound is produced under GMP standards (), ensuring suitability for pharmaceutical manufacturing, unlike research-grade analogues (e.g., ) .

- Regulatory Status : Compounds like dimethyl 2-(4-chloro-2-nitrophenyl)malonate () are certified for ANDA/NDA filings, highlighting the importance of ester choice in regulatory acceptance .

Biological Activity

Diethyl (3-chloro-4-nitrophenyl)methylmalonate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nitrophenyl group and a malonate moiety. The presence of the chloro and nitro substituents on the aromatic ring significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including:

- Anti-inflammatory Effects : The compound has shown potential as a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Studies indicate that it can reduce inflammation in various animal models without causing significant gastrointestinal toxicity, a common side effect of traditional NSAIDs .

- Enzyme Inhibition : It has been reported that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, its interaction with pig liver esterase demonstrates its potential as an enzyme inhibitor, which could be leveraged for therapeutic purposes .

The mechanisms underlying the biological activity of this compound are primarily attributed to its ability to modulate enzyme activity. The compound's structural features allow it to interact with the active sites of target enzymes, leading to inhibition or modulation of their functions.

Enzyme Interaction Studies

Recent research has highlighted the following aspects regarding enzyme interactions:

- FAAH and COX Inhibition : The compound's activity against FAAH was confirmed through structure-activity relationship (SAR) studies, which indicated that modifications to the malonate structure could enhance its inhibitory potency .

- Substrate Scope : The substrate specificity of this compound was explored using various enzyme assays, revealing a broad range of activity against different substrates, suggesting potential applications in drug design .

Table 1: Inhibitory Potency of this compound on Key Enzymes

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of this compound in vivo:

- Anti-inflammatory Model : In a murine model of inflammatory bowel disease (IBD), administration of the compound resulted in significant reduction in inflammatory markers compared to control groups, indicating its therapeutic potential .

- Enzyme Activity Modulation : A study examining the effects on pig liver esterase revealed that this compound could effectively modulate enzymatic activity, providing insights into its role as a potential lead compound for drug development targeting metabolic disorders .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diethyl (3-chloro-4-nitrophenyl)methylmalonate?

- Methodological Answer : Begin with diethyl methylmalonate (CAS 609-08-5) as the core scaffold . Introduce the 3-chloro-4-nitrophenyl group via electrophilic aromatic substitution (EAS), leveraging the directing effects of existing substituents. For example, nitration and chlorination steps can be sequentially performed on a precursor aryl ring. Monitor reaction progress using TLC or HPLC, and purify intermediates via flash chromatography. Adjust solvent polarity (e.g., benzene or toluene) and temperature (e.g., 190°C for cyclization) based on the thermal stability of intermediates .

Q. What analytical techniques are critical for characterizing diethyl (3-chloro-4-nitroprophenyl)methylmalonate?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the 3-chloro-4-nitrophenyl group via aromatic proton signals (δ 7.5–8.5 ppm) and ester carbonyl carbons (δ 165–170 ppm in NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine (3:1 / ratio) .

- FT-IR : Identify nitro (1520–1350 cm) and ester (1740–1720 cm) functional groups .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group (meta to chloro) enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. For example, in SNAr (nucleophilic aromatic substitution) reactions, use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to activate the aryl chloride for displacement by amines or thiols. Kinetic studies can compare reaction rates with non-nitrated analogs to quantify electronic effects .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the addition pathways of diethyl methylmalonate derivatives in Michael reactions?

- Methodological Answer : Conflicting mechanisms (e.g., α,α-diethoxycarbonylethyl vs. ethoxycarbonylmethyl addition) can be resolved via isotopic labeling (e.g., -labeled malonate) and kinetic isotope effect (KIE) studies. Computational modeling (DFT) can compare transition-state energies for competing pathways. For experimental validation, isolate intermediates under controlled conditions (e.g., low-temperature NMR) to track regioselectivity .

Q. How do dimerization side products form in reactions involving this compound, and how can they be mitigated?

- Methodological Answer : Dimerization occurs via base-catalyzed enolate intermediates (e.g., in Michael additions). To suppress this:

- Use sub-stoichiometric base (e.g., 0.1 eq. NaOEt) and low temperatures (0–25°C).

- Introduce steric hindrance by modifying the malonate’s α-substituents.

- Monitor reaction progress via GC-MS to detect dimer peaks (e.g., m/z ≈ 348 for a bicyclic dimer) and optimize quenching protocols .

Q. What role does the chloro substituent play in directing regioselectivity during cross-coupling reactions?

- Methodological Answer : The 3-chloro group directs metal-catalyzed couplings (e.g., Suzuki-Miyaura) to the para position. To validate, perform coupling reactions with aryl boronic acids and analyze regioselectivity via X-ray crystallography. Compare with chloro-free analogs to isolate electronic vs. steric effects. Use Pd(OAc)/SPhos catalyst systems in toluene/water at 80°C for optimal yields .

Q. How can computational chemistry predict the crystallization behavior of this compound?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model crystal packing forces. Input parameters include density (1.013 g/cm) and refractive index (1.412–1.414) from experimental data . Compare predicted vs. observed melting points (mp) and solubility in solvents like ethanol or hexane. Validate with PXRD to confirm polymorphic forms .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported reaction yields for malonate-based cyclocondensations?

- Methodological Answer :

- Variable Control : Standardize solvent purity (e.g., anhydrous toluene vs. technical grade), catalyst loading (e.g., p-TsOH at 5 mol%), and reaction time (48–72 hours).

- Reproducibility : Replicate literature procedures (e.g., Ashford’s cyclocondensation with guanidine hydrochloride ) while monitoring by NMR for intermediate formation.

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) affecting yield .

Q. What strategies validate the proposed electron-transfer mechanism in Mn(III)-mediated arylation of malonate esters?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.